

# Pharmaceutical Profile of Indalpine

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## Compound Focus: Indalpine

CAS No.: 63758-79-2

Cat. No.: S530596

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Attribute	Description
Generic Name	Indalpine [1]
Trade Name	Upstène [1]
Development Code	LM-5008 [1]
Pharmacological Class	Selective Serotonin Reuptake Inhibitor (SSRI); Antihistamine [1]
Chemical Structure	3-(2-Piperidin-4-ylethyl)-1H-indole [1]
Year of Market Introduction	1983 (France) [1]
Year of Market Withdrawal	1985 [1]
Primary Reason for Withdrawal	Toxicity (including neutropenia/agranulocytosis and hepatic carcinogenicity) [1]

## Detailed Pharmacology and Experimental Data

**Indalpine** was characterized as a selective inhibitor of neuronal serotonin (5-hydroxytryptamine, 5-HT) uptake, which formed the basis of its antidepressant action [1].

## Key Experimental Findings and Protocols

- **Mechanism Confirmation:** In vitro and ex vivo studies confirmed its selective inhibition of serotonin uptake over noradrenaline, with its effects localized to the synaptic membrane fraction of the brain [1].
- **Impact on Paradoxical Sleep in Rats:** A 1984 study investigated the drug's effect on sleep architecture, providing evidence for the role of serotonin in sleep regulation [2].
  - **Experimental Protocol:** Rats were administered **indalpine** across a range of doses. The study measured the duration and latency to the first episode of paradoxical sleep (PS), also known as REM sleep. To investigate monoamine interactions, some animals were pretreated with either parachlorophenylalanine (PCPA, a serotonin synthesis inhibitor) or alpha-methylparatyrosine (AMPT, a catecholamine synthesis inhibitor) before **indalpine** administration [2].
  - **Results Summary:** The table below synthesizes the key quantitative findings from this study:

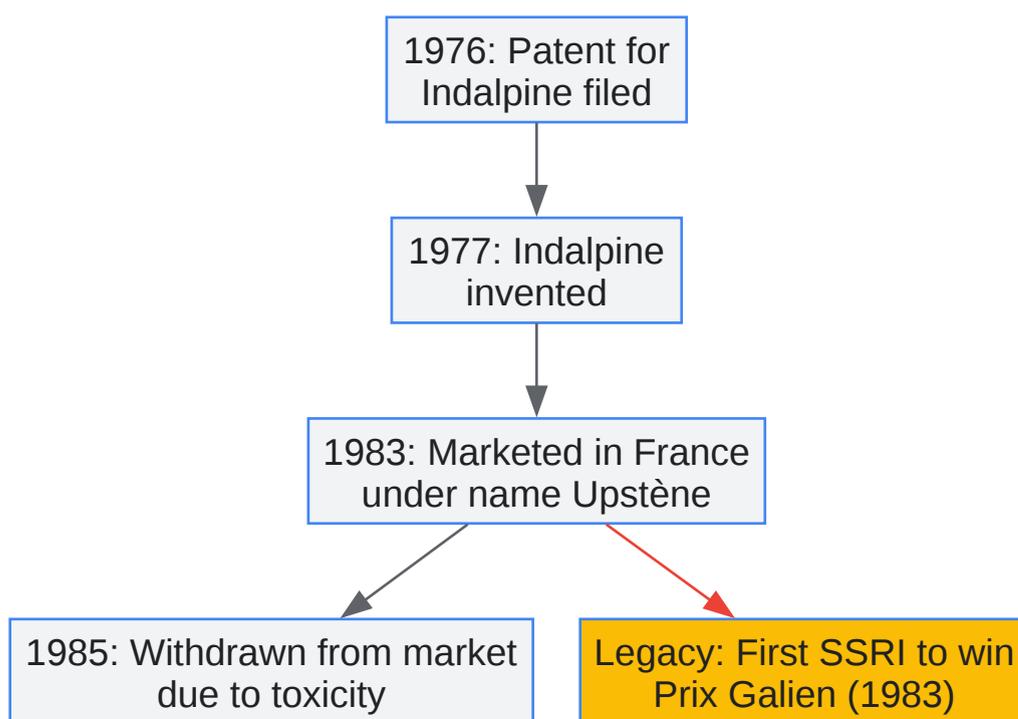
Experimental Condition	Effect on Paradoxical Sleep	Interpretation
Administration of Indalpine	Dose-dependently <b>decreased</b> PS duration and <b>delayed</b> its first appearance [2]	Increased extracellular serotonin inhibits paradoxical sleep.
Pretreatment with PCPA	Markedly <b>decreased</b> the effect of indalpine [2]	Serotonin depletion attenuates indalpine's effect, confirming a serotonin-dependent mechanism.
Pretreatment with AMPT	<b>Potentiated</b> the indalpine-induced depression of PS [2]	Catecholamine depletion enhances the effect, suggesting an enlarged inhibitory effect when serotonergic activity is high and catecholaminergic activity is low.

- **Human Psychomotor Performance:** A 1988 clinical trial with 12 healthy male volunteers assessed the drug's practical effects.
  - **Experimental Protocol:** This was a double-blind, placebo-controlled, crossover study. Participants received **indalpine** (50 mg/day) and placebo for two weeks each. The dosage was increased to 150 mg/day for maintenance. Researchers measured subjective feelings and objective psychomotor performance, including coordinative and reactive skills, standing steadiness, nystagmus, and flicker recognition. The interaction with alcohol (1 g/kg) was also tested [3].
  - **Results Summary:** Subjects reported mild, transient sedative effects soon after starting the 50 mg/day dose, which subsided after two weeks on 150 mg/day. Objective psychomotor

performance was not impaired by **indalpine** alone. The most notable adverse effect was ejaculatory dysfunction, spontaneously reported by 67% of subjects. **Indalpine** did not enhance or counteract the impairing effects of alcohol [3].

## Historical Context and Synthesis

**Indalpine**'s history is marked by its pioneering status and abrupt withdrawal, offering important lessons for drug development.



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The synthesis of **indalpine**, as detailed in a 1980 *Journal of Medicinal Chemistry* paper, involved a multi-step process beginning with the metalation of indole using methyl magnesium iodide to form an organo-magnesium derivative. This intermediate reacted with 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride to form a protected ketone. After acid-catalyzed removal of the protecting group, the resulting ketone was reduced with lithium aluminium hydride to yield **indalpine** [1].

## Key Insights for Professionals

For modern researchers and drug developers, **Indalpine**'s story highlights several critical points:

- **Proof of Principle for SSRIs:** Despite its failure, **indalpine** served as a critical proof-of-concept for the serotonin hypothesis of depression and the therapeutic potential of SSRIs, paving the way for subsequent, successful drugs in the class like fluoxetine [1].
- **Safety and CMC Considerations:** The reasons for its withdrawal underscore the paramount importance of thorough preclinical toxicology studies, including carcinogenicity testing, and continuous post-marketing surveillance [1].
- **Modern Relevance in Research:** Its molecular structure continues to be a point of interest. A 2010 study revisited the 4-alkylpiperidine motif, successfully developing new serotonin transporter (SERT) inhibitors with nanomolar and subnanomolar potency, demonstrating the ongoing value of its core chemical structure in medicinal chemistry [1].

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## References

1. Indalpine [en.wikipedia.org]
2. The effects of indalpine--a selective inhibitor of 5-HT uptake [pubmed.ncbi.nlm.nih.gov]
3. Effects of the novel 5-hydroxytryptamine reuptake inhibitor ... [pubmed.ncbi.nlm.nih.gov]

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